molecular formula C16H17ClN2O2 B8369231 Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate

Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate

Cat. No.: B8369231
M. Wt: 304.77 g/mol
InChI Key: MHVJAGHPCVDJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group and an isopropylamino group, as well as a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalizationThe final step involves esterification of the benzoic acid moiety with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

methyl 4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]benzoate

InChI

InChI=1S/C16H17ClN2O2/c1-10(2)19-15-8-13(14(17)9-18-15)11-4-6-12(7-5-11)16(20)21-3/h4-10H,1-3H3,(H,18,19)

InChI Key

MHVJAGHPCVDJQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CC=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Chloro-2-fluoropyridin-4-yl)-benzoic acid methyl ester (90 mg, 0.34 mmol) was dissolved in DMSO in a screw cap tube and 0.5 mL isopropylamine was added. The tube was sealed and heated to 90° C. for 2 days. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated to an oil, which was purified by chromatography on silica (EtOAc 0 to 20%/hexanes) to give 70 mg of 4-(5-chloro-2-isopropylamino-pyridin-4-yl)-benzoic acid methyl ester, 0.23 mmol, 67% yield. 1H NMR 500 MHz (CDCl3): 8.08 (m, 3H), 7.45 (d, 2H), 6.22 (s, 1H), 4.37 (d, 1H), 3.88 (s, 3H), 3.80 (m, 1H), 1.17 (d, 6H).
Name
4-(5-Chloro-2-fluoropyridin-4-yl)-benzoic acid methyl ester
Quantity
90 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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